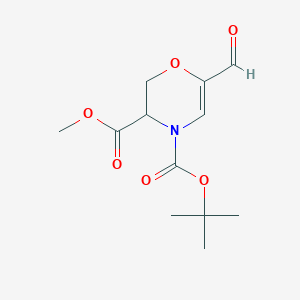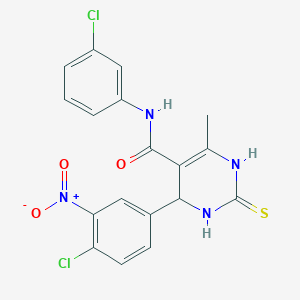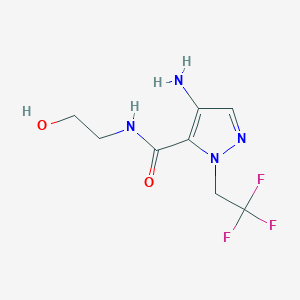
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline is a chemically synthesized molecule that is likely to possess a quinoline core, a piperidine ring, and a sulfonyl functional group. While the specific molecule is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds have been studied. These related compounds share common features such as the quinoline backbone and the presence of sulfonyl and piperidine groups, which are important for their biological activity and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as well as substitution reactions involving sulfonyl chlorides and piperidine under controlled pH conditions in aqueous media . These methods are indicative of the potential synthetic routes that could be employed to synthesize 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline, with adaptations to include the specific substituents such as the ethoxy group and the dimethylphenyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of the molecules. For the compound , similar analytical techniques could be used to determine its three-dimensional conformation and to predict its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions, including halosulfonylation, which involves the formation of multiple bonds such as C-S, C-C, and C-halogen through a radical-triggered cyclization process . This suggests that 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline could also undergo similar reactions, potentially leading to the formation of densely functionalized structures with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and quantum chemical calculations . These studies have provided information on vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials. The bioactivity of some sulfonamide derivatives has been evaluated, showing significant activity against enzymes such as butyrylcholinesterase . For the compound of interest, similar evaluations could reveal its physical properties and potential as a biologically active molecule.
科学的研究の応用
Methyloxorhenium(V) Complexes
Methyloxorhenium(V) complexes were synthesized and shown to catalyze the sulfoxidation of thioethers, a process that could have relevance in the synthesis or modification of sulfur-containing organic compounds, potentially including derivatives of the compound (Xiaopeng Shan et al., 2002).
Singlet Oxygen Generation
Cationic Ir(III) complexes were developed to efficiently generate singlet oxygen and catalyze the aerobic photo-oxidation of sulfides into sulfoxides, which could be relevant for applications in oxidative transformations involving similar quinoline compounds (Li-ping Li & B. Ye, 2019).
Neuroprotective Effects
A study demonstrated that inhibiting poly(ADP-ribose) synthetase, using a potent inhibitor, led to a significant reduction in infarct volume in a rat model of focal cerebral ischemia. This suggests potential neuroprotective applications for compounds with similar inhibitory effects (Kazushi Takahashi et al., 1997).
Synthesis of Polyhydroquinoline Derivatives
An efficient method was developed for synthesizing polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst. This synthetic approach may be adaptable for synthesizing derivatives of 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline (N. G. Khaligh, 2014).
Fluorescent Thermometers
A study on the fluorescence intensity of a specific compound showed unusual intensification with increasing temperature, indicating potential applications in temperature-sensitive fluorescent materials. This could suggest research avenues for temperature-responsive properties in similar quinoline derivatives (Cheng Cao et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-19-9-11-22-21(15-19)24(26-12-6-5-7-13-26)23(16-25-22)30(27,28)20-10-8-17(2)18(3)14-20/h8-11,14-16H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGYQGNKIMOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)
![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)




![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)
![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)